[1-(2-Furylmethyl)piperidin-4-yl]methylamine
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Description
1-(2-Furylmethyl)piperidin-4-yl]methylamine is a piperidine derivative of 1-(2-Furylmethyl)-4-methylamine, a compound that is found in a variety of plants, fungi, bacteria, and even some animals. This compound is also known as FMPP, and it has been widely studied due to its potential applications in the medical field. FMPP has been found to have a variety of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Scientific Research Applications
Synthesis and Chemical Properties
Several studies have focused on the synthesis of piperidine derivatives due to their relevance in medicinal chemistry. For instance, Kumar et al. (2004) described the synthesis of rigid analogues of an SSRI (Selective Serotonin Reuptake Inhibitor), indicating the importance of piperidine derivatives in developing antidepressant agents. The process involved a multi-step reaction sequence, highlighting the compound's role in creating pharmacologically active molecules (Kumar et al., 2004). Furthermore, Aldobaev et al. (2018) developed a new method for synthesizing heat shock protein inhibitors, showcasing the versatility of piperidine derivatives in targeting proteins involved in stress responses (Aldobaev et al., 2018).
Biochemical and Pharmacological Activities
Piperidine derivatives have been explored for their potential biochemical and pharmacological activities. Wu et al. (2016) reported on compounds containing the piperidin-4-ylmethoxy moiety as potent inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in gene expression regulation and cancer development. These inhibitors exhibited high selectivity and potency, highlighting the therapeutic potential of such compounds in treating cancers (Wu et al., 2016).
Potential Therapeutic Applications
The therapeutic applications of piperidine derivatives are vast, ranging from anticancer activities to enzyme inhibition. Srinivasan et al. (2006) synthesized novel piperidin-4-ones with significant antimicrobial activity, demonstrating the potential of these compounds in developing new antibiotics (Srinivasan et al., 2006). Additionally, Bautista-Aguilera et al. (2014) designed a dual inhibitor of cholinesterase and monoamine oxidase, indicating the compound's potential in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).
properties
IUPAC Name |
[1-(furan-2-ylmethyl)piperidin-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10H,3-6,8-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCIOGOJFDDOJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473503 |
Source
|
Record name | 1-{1-[(Furan-2-yl)methyl]piperidin-4-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Furylmethyl)piperidin-4-yl]methylamine | |
CAS RN |
725211-89-2 |
Source
|
Record name | 1-{1-[(Furan-2-yl)methyl]piperidin-4-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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